molecular formula C15H22N2O2 B6952346 N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide

N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide

Cat. No.: B6952346
M. Wt: 262.35 g/mol
InChI Key: BAIPSSMXSHXLCA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-7-8-16-11(2)15(10)17-14(19)9-12-3-5-13(18)6-4-12/h3-6,10-11,15-16,18H,7-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIPSSMXSHXLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1NC(=O)CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of Methyl Groups: The 2,4-dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Hydroxyphenyl Substitution: The final step involves the substitution of the hydroxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced acetamide derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide would depend on its specific biological target. Generally, compounds in this class may interact with receptors or enzymes, modulating their activity through binding interactions. The hydroxyphenyl group could play a role in hydrogen bonding, while the piperidine ring may contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpiperidin-3-yl)-2-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of a hydroxy group.

    N-(2,4-dimethylpiperidin-3-yl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a hydroxy group.

    N-(2,4-dimethylpiperidin-3-yl)-2-(4-nitrophenyl)acetamide: Contains a nitro group instead of a hydroxy group.

Uniqueness

The presence of the hydroxyphenyl group in N-(2,4-dimethylpiperidin-3-yl)-2-(4-hydroxyphenyl)acetamide may confer unique properties, such as increased hydrogen bonding potential and specific biological activity, distinguishing it from its analogs with different substituents.

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